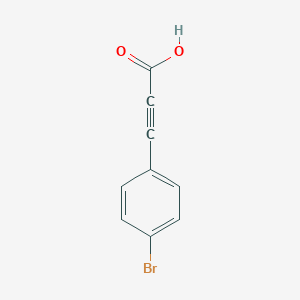

3-(4-Bromophenyl)-2-propynoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFOMZGALYVQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25294-65-9 | |

| Record name | 3-(4-bromophenyl)propiolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Bromophenyl 2 Propynoic Acid

The synthesis of 3-(4-bromophenyl)-2-propynoic acid can be approached through several strategic pathways, primarily involving the formation of a carbon-carbon bond between the 4-bromophenyl group and a three-carbon propynoic acid fragment.

Chemical Reactivity and Transformations of 3 4 Bromophenyl 2 Propynoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 3-(4-bromophenyl)-2-propynoic acid is a key site for functional group interconversion, enabling the synthesis of esters, amides, and other derivatives. It also provides a handle for decarboxylation reactions.

Esterification Reactions for Functional Group Interconversion

Esterification of this compound is a common transformation to modify its properties or to protect the carboxylic acid group during subsequent reactions. Standard esterification methods, such as the Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, can be employed. For instance, the synthesis of the corresponding ethyl ester, ethyl 3-(4-bromophenyl)propanoate, can be achieved through reaction with ethanol (B145695) and an acid catalyst. nih.gov While this example illustrates the esterification of the corresponding saturated acid, the methodology is applicable to the propynoic acid as well. A general procedure for the synthesis of similar propiolate esters involves the reaction of the propiolic acid with an alcohol in the presence of a dehydrating agent or under acidic conditions. orgsyn.org

A common method for the synthesis of methyl esters of propiolic acids involves the reaction with methanol (B129727) in the presence of a catalyst like sulfuric acid. orgsyn.org Another approach is the reaction with a methylating agent.

| Reactant | Reagent/Catalyst | Product | Yield | Reference |

| This compound | Methanol, H₂SO₄ | Methyl 3-(4-bromophenyl)-2-propynoate | Not specified | orgsyn.org |

| This compound | Ethanol, H₂SO₄ | Ethyl 3-(4-bromophenyl)-2-propynoate | Not specified | nih.gov |

Amidation and Related Condensation Reactions

The carboxylic acid functionality of this compound can be readily converted to amides through reaction with primary or secondary amines. This transformation is typically facilitated by coupling agents that activate the carboxylic acid, such as carbodiimides (e.g., DCC, EDC) or other peptide coupling reagents. The synthesis of N-(4-bromophenyl)-3-phenylpropanamide, a structurally related compound, highlights the feasibility of forming an amide bond from a phenyl-substituted propanoic acid. bldpharm.comnih.gov

The general procedure for amidation involves reacting the carboxylic acid with an amine in the presence of a coupling agent and a base in an appropriate solvent.

| Amine | Coupling Agent | Product | Yield | Reference |

| Aniline | DCC/HOBt | 3-(4-Bromophenyl)-N-phenyl-2-propynamide | Not specified | Inferred from researchgate.net |

| Benzylamine | HATU | N-Benzyl-3-(4-bromophenyl)-2-propynamide | Not specified | Inferred from general methods |

| Dimethylamine | EDC/DMAP | 3-(4-Bromophenyl)-N,N-dimethyl-2-propynamide | Not specified | Inferred from sigmaaldrich.com |

Decarboxylation Pathways and Mechanistic Investigations

Decarboxylation of arylpropiolic acids, such as this compound, can be a synthetically useful transformation to generate terminal alkynes. This reaction typically requires heat or a catalyst. The decarboxylation of the closely related 3-(2-bromophenyl)propionic acid has been reported as a key step in a multi-step synthesis, proceeding at elevated temperatures. sigmaaldrich.com The mechanism of decarboxylation of propiolic acids can proceed through a cyclic transition state, particularly if a β-keto group is present, or via the formation of an acetylide anion intermediate under basic conditions. For arylpropiolic acids, the stability of the resulting aryl-substituted acetylide can facilitate the reaction.

Reactivity of the Terminal Alkyne

The terminal alkyne group of this compound is a versatile functional handle for a variety of addition and cycloaddition reactions, allowing for the construction of more complex molecular architectures.

Hydration and Hydrohalogenation Reactions

The terminal alkyne can undergo hydration reactions, typically catalyzed by acid, to yield a ketone. Following Markovnikov's rule, the addition of water across the triple bond will lead to the formation of an enol intermediate, which then tautomerizes to the more stable ketone. chemistrysteps.com In the case of this compound, this would result in the formation of 3-(4-bromophenyl)-2-oxopropanoic acid. libretexts.org

Hydrohalogenation of the alkyne involves the addition of hydrogen halides (e.g., HBr, HCl) across the triple bond. This reaction also follows Markovnikov's rule, with the halogen atom adding to the more substituted carbon atom of the alkyne. youtube.com The reaction of 4-pentenoic acid with HBr, for example, results in the addition of bromine to the internal carbon of the double bond. quora.com By analogy, the reaction of this compound with HBr would be expected to yield 3-bromo-3-(4-bromophenyl)-2-propenoic acid.

| Reagent | Product | Regioselectivity | Reference |

| H₂O, H₂SO₄ | 3-(4-Bromophenyl)-2-oxopropanoic acid | Markovnikov | chemistrysteps.comlibretexts.org |

| HBr | 3-Bromo-3-(4-bromophenyl)-2-propenoic acid | Markovnikov | youtube.comnih.gov |

| HCl | 3-Chloro-3-(4-bromophenyl)-2-propenoic acid | Markovnikov | youtube.com |

Cycloaddition Reactions (e.g., Huisgen Cycloaddition)

The terminal alkyne of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. wikipedia.org This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I), in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govrsc.org The CuAAC reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer.

The reaction of this compound with an azide (B81097), such as sodium azide in the presence of a suitable organic azide precursor or an organic azide directly, and a copper(I) catalyst would be expected to yield 1-(substituted)-4-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid. A known example is the synthesis of 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid, which is a direct product of the cycloaddition of an azide with this compound. nih.gov This transformation is valuable for the construction of highly functionalized heterocyclic systems.

| Azide | Catalyst | Product | Reference |

| Benzyl azide | Cu(I) | 1-Benzyl-4-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid | Inferred from wikipedia.orgnih.gov |

| Phenyl azide | Cu(I) | 4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazole-5-carboxylic acid | Inferred from mdpi.comzsmu.edu.ua |

| Sodium azide (with an alkyl halide) | Cu(I) | 1-Alkyl-4-(4-bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid | Inferred from mdpi.com |

Polymerization Mechanisms Involving Alkyne Units

The alkyne functionality in this compound is a key reactive site for polymerization reactions. Alkynes can undergo polymerization through various mechanisms, including cyclic and linear polymerization. youtube.com

Cyclic Polymerization: Under specific conditions, such as in the presence of a nickel cyanide catalyst under pressure, alkynes can undergo cyclic polymerization to form aromatic compounds. For example, the trimerization of acetylene (B1199291) yields benzene (B151609). youtube.com While specific studies on the cyclic polymerization of this compound are not extensively detailed in the provided results, the general principle suggests that it could potentially form substituted benzene derivatives.

Linear Polymerization: Alkynes can also undergo linear polymerization to form conjugated polymers. This type of polymerization often involves the use of transition metal catalysts. The resulting polymers, featuring a backbone of alternating double bonds, often exhibit interesting electronic and optical properties.

In a related context, the radical-initiated copolymerization of N-(4-Bromophenyl)-2-methacrylamide with 2-acrylamido-2-methyl-1-propanesulfonic acid has been reported. researchgate.net This demonstrates the utility of the bromophenyl moiety in creating novel polymeric materials. researchgate.net

Reactivity of the Aryl Bromide

The aryl bromide group in this compound is a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions and broad substrate scope. beilstein-journals.orgnih.gov The aryl bromide of this compound can readily participate in Suzuki-Miyaura coupling reactions. beilstein-journals.org For instance, coupling with various arylboronic acids can introduce diverse aryl substituents at the 4-position of the phenyl ring. The reaction is influenced by factors such as the choice of catalyst, base, and solvent.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-(Biphenyl-4-yl)-2-propynoic acid |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-(4'-Methoxybiphenyl-4-yl)-2-propynoic acid |

This table represents hypothetical examples based on general Suzuki-Miyaura reaction conditions.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The aryl bromide of this compound can be coupled with various alkenes to introduce vinyl groups. wikipedia.org This reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.org

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organohalide with an organotin compound. This method is also effective for forming carbon-carbon bonds and is known for its tolerance of a wide range of functional groups. The aryl bromide of this compound can be coupled with various organostannanes to introduce new carbon substituents.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Product |

| Heck Reaction | This compound | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | 3-(4-Styrylphenyl)-2-propynoic acid |

| Stille Coupling | This compound | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 3-(4-Vinylphenyl)-2-propynoic acid |

This table represents hypothetical examples based on general Heck and Stille reaction conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgnih.gov This reaction has become a cornerstone of modern synthetic chemistry due to its broad applicability and high efficiency. nih.gov The aryl bromide of this compound can be aminated with a wide variety of primary and secondary amines using a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orgchemspider.com

| Amine | Catalyst | Ligand | Base | Product |

| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | 3-(4-(Phenylamino)phenyl)-2-propynoic acid |

| Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | 3-(4-(Morpholino)phenyl)-2-propynoic acid |

This table represents hypothetical examples based on general Buchwald-Hartwig amination conditions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.org The carboxylic acid group of this compound is an electron-withdrawing group, which can facilitate nucleophilic aromatic substitution, although to a lesser extent than strongly deactivating groups like nitro groups. libretexts.orgmasterorganicchemistry.com Strong nucleophiles can displace the bromide ion, especially under forcing conditions. organicchemistrytutor.com

The presence of multiple reactive sites in this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. mdpi.com These reactions are highly efficient as they reduce the number of synthetic steps, purification procedures, and waste generation. researchgate.net

For example, a palladium-catalyzed process could initiate with a Suzuki coupling at the aryl bromide, followed by an intramolecular cyclization involving the alkyne and carboxylic acid moieties. mdpi.com Another possibility involves an initial intermolecular reaction at one functional group, which then sets up an intramolecular reaction at another site. Metal-catalyzed cascade reactions of alkynoic acids with dinucleophiles have been shown to be a powerful tool for constructing complex heterocyclic scaffolds. mdpi.comresearchgate.net

A hypothetical tandem reaction could involve:

Suzuki Coupling: Reaction of the aryl bromide with a boronic acid to introduce a new substituent.

Intramolecular Cyclization: The newly introduced group could contain a nucleophile that then attacks the alkyne in an intramolecular fashion, triggered by a suitable catalyst, leading to the formation of a heterocyclic system.

These complex transformations highlight the synthetic potential of this compound as a versatile starting material for the synthesis of diverse and complex molecules.

Mechanistic Studies of Key Transformation Pathways

The reactivity of this compound is largely dictated by its three principal functional components: the aryl bromide, the carboxylic acid, and the alkyne. Mechanistic studies into its transformations primarily focus on two major reaction classes: palladium-catalyzed cross-coupling reactions at the C-Br bond and cycloaddition reactions across the carbon-carbon triple bond. These studies, often employing computational methods like Density Functional Theory (DFT), provide deep insights into the transition states, intermediates, and energetic pathways that govern the outcome of these reactions.

Mechanism of Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling, a powerful method for forming C(sp²)-C(sp) bonds, is a key transformation for this compound, although it should be noted that for an intramolecular reaction, an intermolecular coupling partner would be required. The generally accepted mechanism involves a dual catalytic system with palladium and copper, proceeding through a series of well-defined steps. numberanalytics.comwikipedia.org

The next phase involves the transmetalation step. In the copper-cocatalyzed cycle, a copper(I) acetylide is first formed by the reaction of the terminal alkyne with a copper(I) salt in the presence of a base. youtube.compearson.com This copper acetylide then transfers the alkynyl group to the palladium(II) complex, displacing the bromide ion. youtube.com Following transmetalation, a cis-trans isomerization may occur to bring the organic substituents into a cis-orientation.

The final step is reductive elimination , where the two organic ligands (the 4-carboxyphenylpropioloyl group and the newly introduced alkynyl group) are coupled, forming the final product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.compearson.com

DFT calculations on model systems, such as the coupling of bromobenzene (B47551) and phenylacetylene, have been used to map the energetic landscape of the Sonogashira reaction. These studies support that the oxidative addition is typically the highest energy barrier in the catalytic cycle. nih.gov

Table 1: Calculated Activation Barriers for Key Steps in Sonogashira Coupling of Aryl Halides Data based on DFT calculations for model systems analogous to this compound reactions.

| Reaction Step | Model System | Ligand | Calculated Activation Barrier (kcal/mol) | Reference |

| Oxidative Addition | PhBr + Pd(PPh₃)₂ | PPh₃ | ~12.7 | acs.org |

| Oxidative Addition | PhI + Pd(PPh₃)₂ | PPh₃ | ~7.0 | acs.org |

| Concerted Mechanism | Iodobenzene + Phenylacetylene | - | 31.15 | digitellinc.com |

This table presents data from analogous systems to illustrate the energetic demands of the key mechanistic steps. The exact values for this compound may vary.

Mechanism of [3+2] Cycloaddition Reactions

The carbon-carbon triple bond in this compound makes it an excellent dipolarophile for [3+2] cycloaddition reactions, most notably the Huisgen azide-alkyne cycloaddition, to form triazole rings. organic-chemistry.orgwikipedia.org The mechanism of this reaction can be either thermal or copper-catalyzed, each proceeding through a distinct pathway.

The thermal Huisgen 1,3-dipolar cycloaddition is generally understood to be a concerted, pericyclic reaction. organic-chemistry.orgsphinxsai.com This means the two new sigma bonds between the azide and the alkyne form in a single transition state without the formation of a discrete intermediate. nih.govscispace.com This pathway is classified as a [4πs + 2πs] cycloaddition. sphinxsai.com However, a significant drawback of the thermal process is the low regioselectivity, often yielding a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, as the frontier molecular orbital (HOMO-LUMO) interactions are energetically similar for both orientations. organic-chemistry.org

In contrast, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds through a stepwise, non-concerted mechanism that provides excellent regioselectivity for the 1,4-isomer. wikipedia.orgorganic-chemistry.org The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate from this compound. wikipedia.org The copper center activates the alkyne, lowering its pKa. wikipedia.org The organic azide then coordinates to the copper acetylide complex. A six-membered copper-containing metallacycle intermediate is formed, which then undergoes rearrangement and subsequent protonolysis to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. wikipedia.org

Computational studies using Molecular Electron Density Theory (MEDT) on the reaction between aryl azides and ethyl propiolate (a molecule structurally similar to the alkyne portion of the target compound) suggest that the reaction follows a polar, single-step mechanism. nih.govresearchgate.net These studies indicate that attempts to locate a zwitterionic intermediate were unsuccessful, favoring a concerted but highly asynchronous transition state where the formation of the two new bonds is not perfectly simultaneous. nih.gov

Table 2: Mechanistic Comparison of Thermal vs. Copper-Catalyzed Azide-Alkyne Cycloaddition

| Feature | Thermal Huisgen Cycloaddition | Copper(I)-Catalyzed Cycloaddition (CuAAC) |

| Mechanism Type | Concerted, pericyclic [4+2] | Stepwise, via copper acetylide and metallacycle intermediates |

| Key Intermediate | None (single transition state) | Copper(I) acetylide, copper-triazolide |

| Regioselectivity | Low (mixture of 1,4 and 1,5-isomers) | High (predominantly 1,4-isomer) |

| Reaction Conditions | Elevated temperatures often required | Mild conditions, often room temperature |

| Activation Barrier | High | Significantly lowered by catalyst |

Derivatives and Analogues of 3 4 Bromophenyl 2 Propynoic Acid

Synthesis of Substituted Arylpropynoate Esters

The carboxylic acid moiety of 3-(4-bromophenyl)-2-propynoic acid is a prime site for modification, most commonly through esterification. These resulting arylpropynoate esters are not only stable derivatives but also key intermediates in the synthesis of more complex heterocyclic systems.

A notable application is the one-pot synthesis of 4-aryl-3-bromocoumarins, where an arylpropynoate ester is formed in situ. nih.govbeilstein-journals.org In this process, 3-aryl-2-propynoic acids, including the specific substrate this compound, are treated with diaryliodonium triflates in the presence of a copper catalyst (CuCl) and a base (K₂CO₃). nih.govbeilstein-journals.orgsemanticscholar.org This initial step yields a phenyl 3-(4-bromophenyl)-2-propynoate intermediate. This ester is not isolated but is immediately subjected to a radical-mediated bromocyclization using tetrabutylammonium (B224687) bromide (TBAB) and sodium persulfate (Na₂S₂O₈) to yield the final coumarin (B35378) product. nih.govbeilstein-journals.org The reaction demonstrates a practical method for converting the propynoic acid into a complex, fused heterocyclic system via an ester intermediate. beilstein-journals.orgsemanticscholar.org

The specific conversion of this compound (1j) with diphenyliodonium (B167342) triflate leads to the formation of 3-Bromo-4-(4'-bromophenyl)coumarin (3Aj) in a moderate yield. beilstein-journals.org

Table 1: Synthesis of 3-Bromo-4-(4'-bromophenyl)coumarin

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

| This compound | Diphenyliodonium triflate | 1) CuCl, K₂CO₃, CH₂Cl₂ 2) TBAB, Na₂S₂O₈, DCE/H₂O | 3-Bromo-4-(4'-bromophenyl)coumarin | 51% | beilstein-journals.org |

Formation of 3-(4-Bromophenyl)-2-propynamides and Related Heterocyclic Compounds

Analogous to ester formation, the carboxylic acid can be converted to an amide, yielding 3-(4-bromophenyl)-2-propynamides. These amides are valuable precursors for nitrogen-containing heterocycles. The synthesis typically involves activating the carboxylic acid (e.g., converting it to an acid chloride) followed by reaction with a primary or secondary amine.

These N-aryl propynamides can undergo intramolecular electrophilic cyclization to form quinolin-2-one derivatives. acs.org Research has shown that N-aryl propynamides can be utilized to synthesize 3-methylthioquinolin-2-ones in a metal-free process using dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a sulfur source, activated by thionyl chloride (SOCl₂). acs.org Specifically, a substrate derived from this compound, N-methyl-3-(4-bromophenyl)propynamide, can be converted to 4-(4-Bromophenyl)-1-methyl-3-(methylthio)quinolin-2(1H)-one. acs.orgwur.nl This reaction highlights how the propynamide scaffold can be elaborated into medicinally relevant quinolinone cores. wur.nl

Table 2: Synthesis of 4-(4-Bromophenyl)-1-methyl-3-(methylthio)quinolin-2(1H)-one

| Starting Material (Conceptual) | Intermediate | Reagents | Product | Yield | Reference |

| This compound | N-methyl-3-(4-bromophenyl)propynamide | SOCl₂, DMSO, Toluene | 4-(4-Bromophenyl)-1-methyl-3-(methylthio)quinolin-2(1H)-one | Good (unspecified) | acs.orgwur.nl |

Alkyne Functionalization Products: From Hydration to Cycloaddition Adducts

The carbon-carbon triple bond in this compound is rich in electron density, making it susceptible to a variety of addition and functionalization reactions.

Intramolecular Cycloadditions: As previously discussed, the alkyne can participate in intramolecular cyclization reactions. The formation of 3-bromo-4-(4'-bromophenyl)coumarin from its corresponding phenyl ester is an example of a bromocyclization, where the alkyne is functionalized by both the ester's phenyl group and an external bromine source. nih.govbeilstein-journals.org

Intermolecular Cycloadditions: The alkyne functionality is a classic dipolarophile for 1,3-dipolar cycloaddition reactions. A prominent example is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097) to form a 1,2,3-triazole ring. organic-chemistry.org The copper(I)-catalyzed version of this reaction, known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is highly efficient and regioselective, producing 1,4-disubstituted triazoles. organic-chemistry.orgacs.org Derivatives of this compound, such as its esters or amides, are excellent candidates for this transformation, allowing for the covalent linkage of the arylpropynoic acid core to other molecules bearing an azide group. acs.orgresearchgate.net While specific examples starting with this compound are not detailed in the surveyed literature, the reaction of aryl azides with ethyl propiolate, a closely related alkyne, is well-established and proceeds via a polar, single-step mechanism. nih.gov This suggests that the title compound would readily participate in such synthetically powerful cycloaddition reactions. bohrium.comresearchgate.net

While hydration of the alkyne to form the corresponding β-keto acid, 3-(4-bromobenzoyl)propanoic acid, is a theoretically straightforward transformation, specific research detailing this reaction on this compound was not prominently found in the surveyed literature.

Metalated Derivatives and Their Synthetic Utility

The structure of this compound offers several avenues for the generation of organometallic intermediates, which are powerful tools in synthetic chemistry.

Directed Ortho-Lithiation: The carboxylic acid group can function as a directed metalation group (DMG). baranlab.org Upon deprotonation with a strong base like n-butyllithium, the resulting carboxylate can direct a second deprotonation to the ortho position on the phenyl ring (C-3 or C-5). harvard.eduresearchgate.net This creates a dilithiated species that can react with various electrophiles to introduce new substituents specifically at the position adjacent to the carboxyl-bearing carbon.

Halogen-Metal Exchange: The carbon-bromine bond provides a reliable site for generating a metalated derivative. acs.org Reaction with organolithium reagents (like n-BuLi or t-BuLi) or magnesium metal can facilitate a halogen-metal exchange, replacing the bromine atom with lithium or a magnesium bromide group, respectively. This generates an aryl-lithium or Grignard reagent, which can then be used in a wide array of carbon-carbon bond-forming reactions.

Sonogashira Coupling: The C-Br bond itself is a key functional handle for transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst, is particularly relevant. wikipedia.org While this compound already contains an alkyne, its aryl bromide moiety can react with other terminal alkynes. beilstein-journals.orgorganic-chemistry.org This reaction is extremely useful for synthesizing more complex, conjugated systems by extending the molecular framework from the phenyl ring. The reactivity of aryl halides in Sonogashira coupling is typically I > Br > Cl, meaning that the aryl bromide of the title compound is a viable, though sometimes less reactive, coupling partner than the corresponding iodide. wikipedia.orgresearchgate.net

Design and Synthesis of Propynoic Acid-Containing Molecular Probes

The derivatives of this compound are valuable scaffolds for the design of molecular probes, which are molecules used to study biological processes. The synthesis of quinolinone derivatives, as discussed in section 3.2, is a key example. acs.org The quinoline (B57606) core is a well-known fluorophore, and its derivatives are often used in the development of fluorescent probes for sensing and imaging. nih.govnih.gov

Furthermore, the 4-bromophenyl group serves as a versatile synthetic handle for introducing additional functionalities required for a molecular probe. Using palladium-catalyzed cross-coupling reactions like the Sonogashira or Suzuki reactions, the bromine atom can be replaced with:

Reporter groups: Fluorophores for fluorescent imaging or biotin (B1667282) tags for affinity purification.

Bioactive moieties: Drugs or targeting ligands that direct the probe to a specific biological target.

Linkers: Spacers to connect the core scaffold to other functional units.

The alkyne group also plays a crucial role in modern bioconjugation strategies. As mentioned in section 3.3, it can readily participate in CuAAC "click" reactions. acs.org This allows for the efficient and specific attachment of the entire propynoic acid-derived scaffold to biomolecules or surfaces that have been functionalized with an azide group, a cornerstone of modern chemical biology and materials science. acs.orgresearchgate.net

Applications in Advanced Materials Science

Role as a Monomer in Polymer Synthesis

3-(4-Bromophenyl)-2-propynoic acid can be incorporated into polymer chains to impart specific properties such as thermal stability, rigidity, and functionality for further chemical modifications.

Polyesters and polyamides are significant classes of polymers typically synthesized through step-growth polymerization. The synthesis of polyesters involves the reaction of dicarboxylic acids with diols, while polyamides are formed from dicarboxylic acids and diamines. wikipedia.orglibretexts.orgyoutube.comnih.govyoutube.com Although direct polycondensation of this compound would not be straightforward due to its single carboxylic acid group, it can be chemically modified to a difunctional monomer. For instance, it could be converted to a diol or diamine derivative to be used in polycondensation reactions.

Alternatively, it can be incorporated as a side-chain functional group or as an end-capper to control the molecular weight of the polymer chains. The rigid arylpropynoic unit would be expected to enhance the thermal stability and mechanical strength of the resulting polymers. The presence of the bromine atom and the alkyne group also introduces functionalities that can be used for further modifications. ncl.res.in

Table 1: Potential Approaches for Incorporating this compound into Polyesters and Polyamides

| Polymer Type | Method of Incorporation | Resulting Polymer Feature |

| Poly(ester) | As a comonomer after conversion to a diol | Introduction of rigidity and functional groups |

| Poly(amide) | As a comonomer after conversion to a diamine | Enhanced thermal stability and modifiability |

| Both | As a chain terminating agent | Control of molecular weight and end-group functionalization |

The alkyne functionality of this compound is particularly valuable for post-polymerization modification (PPM). PPM is a powerful strategy to introduce diverse functionalities into a polymer that has already been synthesized. nih.govrsc.org The alkyne group is a prime candidate for "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.netnih.govwikipedia.orgrsc.orgnih.gov

The CuAAC reaction is highly efficient, selective, and tolerant of a wide range of functional groups and reaction conditions, making it an ideal tool for polymer modification. drpress.orgresearchgate.net By incorporating this compound units into a polymer backbone, the pendant alkyne groups serve as "handles" for the attachment of various molecules containing an azide (B81097) group. This allows for the synthesis of functional polymers with tailored properties for specific applications. mdpi.com

Table 2: Examples of Post-Polymerization Modification via CuAAC

| Attached Moiety (via azide) | Resulting Polymer Property/Application |

| Poly(ethylene glycol) (PEG) | Increased hydrophilicity, biocompatibility |

| Fluorescent dyes | Materials for imaging and sensing |

| Biologically active molecules | Drug delivery systems, biomaterials |

| Cross-linking agents | Formation of polymer networks and hydrogels |

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid, well-defined structure of this compound makes it an excellent candidate as an organic linker for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are crystalline porous solids with exceptionally high surface areas and tunable pore environments. nih.govrsc.orgnih.gov

In the context of MOFs, the carboxylate group of this compound can coordinate to metal ions or metal clusters, which act as nodes in the framework. researchgate.netbrandeis.edunih.gov The coordination of the carboxylate group can be monodentate, bidentate chelating, or bidentate bridging, leading to the formation of various secondary building units (SBUs). The choice of metal ion and reaction conditions will influence the coordination mode and the resulting dimensionality and topology of the MOF. The alkyne and the bromophenyl groups are not typically involved in the primary coordination to the metal centers but serve as functional decorations within the pores of the MOF.

In COF synthesis, instead of metal-ligand coordination, strong covalent bonds are formed between the organic building units. While the carboxylic acid group of this compound is not typically used for forming the primary covalent linkages in COFs, the molecule could be chemically modified to possess functional groups suitable for COF synthesis, such as boronic acids, aldehydes, or amines. northwestern.edunih.govnih.govresearchgate.net

The concept of pore engineering allows for the precise control over the size, shape, and chemical environment of the pores within MOFs and COFs. nih.govrsc.orgnih.gov The use of this compound as a linker offers several avenues for pore engineering:

Pore Size and Shape: The length of the linker directly influences the dimensions of the pores. By using linkers of different lengths, the pore size can be systematically tuned.

Pore Functionality: The bromophenyl and alkyne groups of the linker are exposed within the pores of the framework, imparting specific chemical properties to the internal surface. The bromine atom can participate in halogen bonding and can also serve as a site for post-synthetic modification. acs.orgberkeley.eduwuttkescience.com The alkyne group can also be used for post-synthetic modification via click chemistry, similar to its role in polymers. nih.gov This allows for the introduction of a wide range of functional groups into the pores of the MOF or COF, tailoring the material for specific applications such as gas storage and separation, catalysis, and sensing.

Table 3: Impact of this compound on MOF/COF Properties

| Feature of Linker | Effect on Framework Property | Potential Application |

| Length and Rigidity | Control over pore size and shape | Selective gas adsorption, molecular sieving |

| Bromine Atom | Modified surface polarity, site for post-synthetic modification | Enhanced selectivity for specific guests, catalysis |

| Alkyne Group | Site for "clickable" post-synthetic modification | Introduction of diverse functionalities, sensing |

Precursor for Advanced Carbon Materials

The unique molecular structure of this compound, featuring a phenyl ring, a carboxylic acid group, and a carbon-carbon triple bond, suggests its potential as a precursor for various carbon-based nanomaterials. The high carbon content and the presence of the reactive alkyne group make it a candidate for thermal decomposition or polymerization-carbonization processes to yield structured carbon materials.

Theoretical applications could involve its use in methods like chemical vapor deposition (CVD) or pyrolysis to generate carbon nanotubes (CNTs), graphene, or carbon quantum dots (CQDs). The bromine atom could serve as a leaving group or a site for further functionalization during the synthesis process, potentially influencing the morphology and properties of the resulting carbon material. However, based on currently available research, specific studies detailing the successful synthesis of advanced carbon materials directly from this compound are not prominently documented. The general synthesis of carbon nanomaterials often involves precursors rich in carbon that can be subjected to processes like arc discharge, laser ablation, or chemical vapor deposition.

Integration into Self-Healing and Responsive Materials

Self-healing and responsive materials are designed to repair damage autonomously or to change their properties in response to external stimuli. The integration of specific functional molecules is key to their performance. The carboxylic acid and alkyne groups of this compound present opportunities for its incorporation into polymer networks.

The carboxylic acid can form reversible bonds, such as hydrogen bonds or dynamic covalent ester bonds, which are common mechanisms for creating self-healing hydrogels and polymers. For instance, boronic acid-based hydrogels utilize dynamic boronate ester bonds for self-healing capabilities. Similarly, the alkyne group could participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create crosslinked polymer networks with potential for triggered healing or response. While these functional groups suggest theoretical compatibility with self-healing and responsive systems, specific research explicitly demonstrating the use of this compound for these applications is not widely reported in scientific literature. The field of self-healing materials often relies on dynamic chemistries like the Diels-Alder reaction or reversible covalent bonds to achieve repair.

Optoelectronic and Photonic Material Applications

Materials with specific optical and electronic properties are fundamental to the development of devices like LEDs, solar cells, and optical sensors. Conjugated polymers, which feature alternating single and multiple bonds, are a significant class of materials in this field due to their semiconductor-like properties.

The structure of this compound, containing a phenyl ring and an alkyne group, provides a basis for creating conjugated systems. Polymerization of this molecule or its derivatives could lead to polymers with extended π-conjugation, which is a prerequisite for optoelectronic activity. The presence of the bromine atom and the carboxylic acid group allows for further modification to tune the electronic band gap, solubility, and charge transport properties of the resulting materials. These modifications are crucial for optimizing performance in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). While the molecular structure is promising, detailed studies on the synthesis and characterization of optoelectronic or photonic materials derived specifically from this compound are not extensively available in the public domain. Research in this area often focuses on a wide array of conjugated polymers like poly(p-phenylenevinylene) (PPV) and polyfluorene (PF) derivatives.

Catalysis and Ligand Design

Use as a Substrate in Transition Metal-Catalyzed Reactions

The presence of the aryl bromide and the alkyne functionality makes 3-(4-Bromophenyl)-2-propynoic acid an excellent substrate for a variety of transition metal-catalyzed reactions. The carbon-bromine bond is particularly susceptible to oxidative addition by low-valent metal centers, such as palladium(0), initiating catalytic cycles for cross-coupling reactions.

Notably, it serves as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. For instance, it has been used in the functionalization of phenylboronic acid-containing nanoparticles. mdpi.com In these reactions, the palladium catalyst facilitates the coupling between the carbon-bromine bond of the propynoic acid derivative and the boronic acid on the nanoparticle surface. This successful functionalization highlights the utility of the compound in materials science for modifying surfaces. mdpi.com

Furthermore, the compound is a substrate for decarboxylative coupling reactions. rsc.org In these processes, the carboxylic acid group is extruded as carbon dioxide, and the resulting alkynyl metal species can be coupled with various partners. For example, palladium-catalyzed decarboxylative couplings with aryl halides or triflates can generate unsymmetrical diarylalkynes. rsc.org Similarly, copper-catalyzed protocols exist for the decarboxylative coupling of aryl propiolic acids with terminal alkynes to produce 1,3-diynes. rsc.org The reactivity of both the aryl bromide and the carboxylic acid under different catalytic conditions allows for sequential and modular bond formations.

In a different application, halogen substituents on aryl propiolic acids, such as the bromo group in this compound, are compatible with metal-free reactions for the synthesis of ynamides. The propiolic acid can react with tertiary amines in the presence of an activating agent to yield the corresponding N,N-diethylpropiolamide in good yield, demonstrating the robustness of the C-Br bond under these specific conditions. mdpi.com

Ligand Precursor for Homogeneous and Heterogeneous Catalysis

The functional handles on this compound make it an attractive starting point for the synthesis of custom ligands for both homogeneous and heterogeneous catalysis. The bromoaryl group is a key site for introducing phosphorus or nitrogen donors, while the carboxylic acid and alkyne can be modified to tune the ligand's electronic and steric properties or to anchor it to a solid support.

Phosphine (B1218219) Ligands: The synthesis of phosphine ligands often involves the reaction of an organometallic reagent with a halophosphine. beilstein-journals.org The bromo-phenyl moiety of this compound can be readily converted into an organolithium or Grignard reagent. Subsequent reaction with a chlorophosphine, such as chlorodiphenylphosphine, would install a phosphine group on the aromatic ring. This strategy is a common method for preparing phosphine-pyridyl and other P,N-heterocyclic phosphine ligands. d-nb.info The carboxylic acid group could either be protected during this sequence or carried through and used later for anchoring or further functionalization. Alternatively, the phosphine can be protected as a phosphine oxide or a phosphine-borane complex to increase stability during multi-step synthetic sequences. beilstein-journals.orgresearchgate.net

N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes are powerful ligands in catalysis, typically synthesized by deprotonating the corresponding azolium salt. scripps.edu While there are no direct reports starting from this compound, its structure offers a template for creating novel NHC precursors. For example, the bromo-phenyl group could be incorporated as one of the N-aryl substituents on the imidazole (B134444) or imidazolinium ring, which are known to heavily influence the catalyst's activity and stability. nih.gov The synthesis of such ligands often starts from an appropriately substituted aniline. pitt.edu The 2-(4-bromophenyl)pyridine (B1270735) (bpp) scaffold, which is structurally related, has been successfully used to create cyclometalated palladium and iridium complexes with NHC co-ligands. rsc.org

Ligands derived from a this compound framework are expected to be effective in various catalytic transformations. The presence of the bromo-substituent on the ligand backbone could be exploited for post-synthetic modification or to influence the electronic properties of the metal center.

Cyclometalated palladium(II) complexes bearing both a 2-(4-bromophenyl)pyridine ligand and an NHC ligand have demonstrated high efficiency in the Suzuki coupling of aryl chlorides. rsc.org A notable application is the one-pot oxidation/Suzuki coupling of chloro-phenylmethanol with arylboronic acids to produce biarylaldehydes, where the catalyst system shows excellent performance. rsc.org This demonstrates that the bromo-phenylpyridine scaffold, a close analogue to what could be derived from the target acid, is highly effective in challenging cross-coupling reactions.

Furthermore, palladium catalysts are central to C-H activation chemistry, where a directing group guides the functionalization of a specific C-H bond. nih.govpnas.org Carboxylic acids and their derivatives are among the most widely used directing groups. nih.govpnas.org A ligand incorporating the this compound structure could participate in or facilitate such C-H activation/functionalization sequences, potentially leading to novel molecular architectures.

| Reaction Type | Catalyst/System | Substrate/Ligand Feature | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium(II) chloride, Phosphine Ligand | 3-(4-bromophenyl)propionic acid as substrate | Functionalized nanoparticles | mdpi.com |

| Decarboxylative Coupling | Pd(PPh₃)₂Cl₂, CuI | Aryl propiolic acid as substrate | 1,4-Diarylsubstituted 1,3-diynes | rsc.org |

| Oxidation/Suzuki Coupling | [Pd(bpp)(NHC)Cl] / Cu | 2-(4-bromophenyl)pyridine (bpp) ligand | Biarylaldehydes | rsc.org |

| Cβ–H Arylation | Pd(OAc)₂, AgOAc | Carboxylic acid as directing group | β-Arylated carboxylic acids | pnas.org |

Organocatalytic Applications of the Carboxylic Acid Moiety

The carboxylic acid group is a key player in organocatalysis, capable of acting as a Brønsted acid or participating in hydrogen-bonding interactions to activate substrates. While propiolic acids are often the target of organocatalytic carboxylation of alkynes, sci-hub.se the carboxylic acid moiety in this compound can itself be catalytically active.

In bifunctional organocatalysis, a carboxylic acid can work in concert with another functional group (e.g., an amine or thiourea) to activate both the nucleophile and the electrophile in a reaction. The acidity of the propynoic acid proton can be finely tuned by substituents on the phenyl ring. The carboxylic acid can protonate substrates, while its conjugate base can act as a general base, facilitating a wide range of transformations. For example, organocatalytic asymmetric hydrophosphination of α,β-unsaturated aldehydes can be achieved using chiral pyrrolidine (B122466) derivatives in the presence of an acid co-catalyst. beilstein-journals.org

Photo- and Electrocatalysis with this compound Derivatives

The distinct electronic features of this compound make its derivatives promising candidates for photo- and electrocatalysis. The aryl bromide can be reduced via single-electron transfer (SET), and the carboxylic acid can serve as an anchoring group or a proton relay.

Photocatalysis: In photoredox catalysis, aryl halides are common substrates. Upon excitation, a photocatalyst can reduce the C-Br bond to generate an aryl radical, which can then engage in various bond-forming reactions. acs.org For instance, iridium-based photocatalysts can mediate the reduction of redox-active halides. acs.org Derivatives of this compound could thus be used to generate aryl radicals under mild, light-driven conditions for applications in C-C or C-heteroatom bond formation. The carboxylic acid function could also be used to tune the photophysical properties of the molecule or to direct intramolecular reactions.

Supramolecular Chemistry of 3 4 Bromophenyl 2 Propynoic Acid

Hydrogen Bonding Networks Involving the Carboxylic Acid Group

The carboxylic acid moiety is a powerful functional group for forming robust hydrogen bonds. Typically, carboxylic acids self-assemble via a strong O-H···O hydrogen bond, creating a cyclic dimer structure. This common and highly predictable interaction is known as the R²₂(8) graph set motif in crystal engineering. In such a dimer, the hydroxyl proton of one molecule bonds to the carbonyl oxygen of a second molecule, and vice versa.

While this dimeric synthon is the most common arrangement for simple carboxylic acids, other hydrogen bonding networks, such as catemeric chains where molecules are linked in a head-to-tail fashion, are also possible. For 3-(4-Bromophenyl)-2-propynoic acid, it would be expected to form such dimeric structures in the solid state. However, specific crystallographic data confirming the existence and detailing the geometry (e.g., bond lengths and angles) of these hydrogen bonds for this compound are not available in the reviewed literature.

π-π Stacking Interactions of the Bromophenyl Moiety

The electron-rich bromophenyl ring in this compound is capable of engaging in π-π stacking interactions. These interactions occur between aromatic rings and are crucial in the packing of many organic molecules. The geometry of these interactions can vary, leading to different packing arrangements, such as face-to-face or offset (parallel-displaced) stacking. The strength and nature of these interactions are influenced by the electronic properties of the aromatic ring; the presence of the bromine atom can modulate the electron density of the phenyl ring, which in turn affects the stacking behavior.

Detailed analysis of π-π stacking requires precise crystallographic information, including the centroid-to-centroid distance between adjacent rings and the slip angle. Despite the theoretical potential for such interactions to play a significant role in the crystal packing of this compound, no published studies providing these specific structural details were identified.

Halogen Bonding Interactions with the Bromine Atom

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen, nitrogen, or another halogen atom. In this compound, the bromine atom attached to the phenyl ring can potentially act as a halogen bond donor. It could interact with the carbonyl oxygen of the carboxylic acid group of a neighboring molecule (a C-Br···O=C interaction) or even with another bromine atom (a C-Br···Br-C interaction).

These interactions can be highly directional and are increasingly utilized as a tool in crystal engineering to guide the assembly of molecules into desired architectures. The existence and characteristics of halogen bonds are typically confirmed by analyzing interatomic distances in crystal structures, which should be shorter than the sum of the van der Waals radii of the involved atoms. A comprehensive search of the scientific literature did not yield any specific studies that investigate or report on halogen bonding interactions in the context of this compound.

Self-Assembly into Ordered Structures

The combination of hydrogen bonding, π-π stacking, and potential halogen bonding provides a rich landscape for the self-assembly of this compound into complex, ordered supramolecular structures.

Co-crystallization and Crystal Engineering

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. Co-crystallization is a primary technique in this field, where a target molecule is crystallized with a second molecule (a coformer) to create a new crystalline phase with a specific stoichiometry. Given its functional groups, this compound is a candidate for forming co-crystals. For instance, its carboxylic acid group could form strong hydrogen bonds with coformers containing basic nitrogen atoms, such as pyridines.

Despite the potential for this compound to be used as a building block in crystal engineering, there are no specific reports in the surveyed literature detailing the synthesis and structural analysis of co-crystals involving this compound.

Formation of Liquid Crystalline Phases

Liquid crystals are phases of matter that exhibit properties between those of conventional liquids and solid crystals. Molecules that form such phases (mesogens) typically have anisotropic shapes, such as rod-like or disk-like structures. While the structure of this compound possesses a degree of rigidity and linearity, there is no information available in the scientific literature to suggest that it exhibits liquid crystalline behavior. Studies on the phase transitions and mesogenic properties of this specific compound have not been reported.

Host-Guest Chemistry with Macrocyclic Receptors

Host-guest chemistry involves the formation of complexes between a large host molecule (e.g., cyclodextrins, calixarenes, cucurbiturils) and a smaller guest molecule. The phenyl ring of this compound could potentially act as a guest by fitting into the hydrophobic cavity of a macrocyclic host. The specificity of such an interaction would depend on the size, shape, and chemical complementarity between the host and guest.

Such complexation can alter the physicochemical properties of the guest molecule. However, there is a lack of published research on the host-guest chemistry of this compound. No studies detailing its interaction with any common macrocyclic receptors were found.

Computational and Theoretical Studies

Quantum Chemical Calculations (DFT) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be instrumental in elucidating the electronic properties and reactivity of 3-(4-Bromophenyl)-2-propynoic acid. These calculations provide insights into how the molecule's structure influences its behavior in chemical reactions.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor (from the HOMO) or an electron acceptor (to the LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. libretexts.org For this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the carbon-carbon triple bond, while the LUMO would be distributed over the conjugated system, including the carboxylic acid group.

A hypothetical data table for FMO analysis is presented below. Note that these values are illustrative and not derived from actual published calculations for this specific molecule.

| Computational Parameter | Hypothetical Value | Significance |

| HOMO Energy | -7.0 eV | Indicates electron-donating capability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Relates to kinetic stability and reactivity |

Electrostatic Potential Surface Calculations

Molecular Electrostatic Potential (MEP) surfaces are calculated to visualize the charge distribution of a molecule and predict how it will interact with other charged species. The MEP map reveals regions of positive and negative electrostatic potential. For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic attack. Positive potential (blue) would likely be found around the acidic hydrogen of the carboxyl group and potentially on the bromine atom (a phenomenon known as a σ-hole), making these sites susceptible to nucleophilic interaction.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. core.ac.ukpku.edu.cn By modeling the energies of reactants, intermediates, transition states, and products, researchers can determine the most likely mechanism for a given transformation.

Transition State Characterization for Key Transformations

For any reaction involving this compound, such as esterification, addition to the triple bond, or cyclization reactions, computational methods can be used to locate and characterize the transition state structures. A transition state represents the highest energy point along the reaction coordinate. Its geometry and energy are crucial for understanding the reaction's feasibility and kinetics. For instance, in an esterification reaction, the transition state would involve the formation of a tetrahedral intermediate.

Energy Profiles and Reaction Rate Predictions

By calculating the energies of all species along a proposed reaction pathway, an energy profile can be constructed. This profile shows the relative energies of reactants, transition states, intermediates, and products. The height of the energy barrier (activation energy) determined from this profile is directly related to the reaction rate. A lower activation energy implies a faster reaction. While specific energy profiles for reactions of this compound are not available, DFT studies on related molecules have successfully predicted reaction outcomes and selectivities. core.ac.uk

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govbohrium.com These simulations can provide detailed information about the conformational flexibility of the molecule and its non-covalent interactions with other molecules, such as solvents or biological macromolecules. An MD simulation of this compound could reveal the preferred rotational conformations around the single bonds and how it forms hydrogen bonds or other interactions in a condensed phase. A study on (4-bromophenyl)propiolic acid, a closely related structure, highlighted its unusual hydrogen-bonding pattern in the solid state, an aspect that MD simulations could explore further in different environments. amercrystalassn.org

Prediction of Spectroscopic Parameters

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for the a priori prediction of spectroscopic parameters. These theoretical calculations allow for the simulation of infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are fundamental for the structural elucidation of synthesized compounds.

Methodologies analogous to those used for the parent compound, phenylpropiolic acid, can be applied to this compound. aip.org Theoretical investigations would typically begin with geometry optimization of the molecule's potential conformers. For this compound, this involves determining the most stable spatial arrangement of the carboxylic acid group relative to the phenylpropynyl framework. Once the minimum energy structure is found, further calculations can predict its vibrational frequencies and NMR chemical shifts. aip.orgresearchgate.net

The predicted vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule, which are observed as absorption bands in an IR spectrum. Similarly, NMR chemical shifts for the ¹H and ¹³C nuclei can be calculated. These shifts are highly sensitive to the electronic environment of each atom, and their prediction is invaluable for assigning peaks in experimental spectra. researchgate.net

The table below outlines the types of spectroscopic data that are typically predicted through computational analysis.

| Parameter Type | Predicted Data | Computational Method |

| Vibrational Frequencies | Wavenumbers (cm⁻¹) and intensities of fundamental IR and Raman bands (e.g., C=O stretch, C≡C stretch, C-Br stretch, aromatic C-H bends). | DFT (e.g., B3LYP/6-311++G(d,p)) |

| ¹H NMR Chemical Shifts | Chemical shifts (ppm) for each unique proton in the molecule (aromatic protons, carboxylic acid proton). | GIAO-DFT |

| ¹³C NMR Chemical Shifts | Chemical shifts (ppm) for each unique carbon atom (carboxylic, acetylenic, aromatic, and bromine-substituted carbons). | GIAO-DFT |

These theoretical spectra serve as a benchmark, aiding in the confirmation of the molecular structure and purity of experimentally synthesized this compound.

Quantitative Structure-Property Relationship (QSPR) Studies for Material Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a compound with its macroscopic properties. mdpi.com While specific QSPR studies focused on the material attributes of this compound are not extensively documented, the methodology provides a framework for predicting its behavior in various material science applications.

A QSPR study involves calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure. These descriptors can be constitutional, topological, geometric, or electronic in nature. For this compound, relevant descriptors would capture the effects of the bromine substituent, the rigid triple bond, the polar carboxylic acid group, and the aromatic system.

These descriptors are then used to develop a regression model that links them to a specific material property of interest, such as solubility, melting point, thermal stability, or electronic properties like the HOMO-LUMO gap, which is relevant for organic electronics. The predictive power of such models allows for the virtual screening of related compounds to identify candidates with desirable material characteristics without the need for exhaustive synthesis and testing.

The table below illustrates the conceptual framework of a QSPR study for predicting a material attribute of this compound.

| Component of QSPR Study | Description | Example for this compound |

| Target Property | The specific material attribute to be predicted. | Melting Point (°C), Aqueous Solubility (logS), Band Gap (eV). |

| Molecular Descriptors | Numerical values derived from the molecular structure that quantify its features. | Topological: Wiener Index, Kier & Hall connectivity indices. Electronic: Dipole moment, polarizability, HOMO/LUMO energies. Constitutional: Molecular weight, count of rotatable bonds, number of hydrogen bond donors/acceptors. |

| Statistical Model | The mathematical algorithm that creates the correlation between descriptors and the target property. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| Model Validation | Statistical tests to ensure the model is robust and has predictive power. | Internal validation (cross-validation, q²), external validation using a test set of molecules (R² pred). |

By applying QSPR methodologies, researchers can systematically explore how modifications to the this compound structure—such as changing the halogen substituent or altering the substitution pattern—would influence its material properties, thereby guiding the rational design of new functional materials.

Advanced Structural Characterization Methodologies

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise arrangement of atoms in a crystalline solid. A study on the crystal structure of (4-bromophenyl)propiolic acid, a synonym for 3-(4-Bromophenyl)-2-propynoic acid, has provided significant insights into its molecular and supramolecular structure. The compound crystallizes in the monoclinic space group P21/c, with specific unit cell dimensions.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The crystal packing of this compound is distinguished by an unusual catemeric hydrogen-bonding pattern involving both syn and anti conformations of the carboxylic acid group. This is in contrast to the more common dimer motif observed in many carboxylic acids. This unique arrangement is also observed in the analogous (4-chlorophenyl)propiolic acid, suggesting that this packing mode is a characteristic feature of this class of compounds.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, are critical aspects of solid-state chemistry with significant implications for the pharmaceutical and materials industries. For the family of phenylpropiolic acids, it has been observed that polymorphism does not appear to be a prevalent issue, with compounds generally crystallizing in a single form, either as a dimer or a catemer.

The formation of cocrystals can significantly alter the physicochemical properties of a compound, such as solubility and bioavailability. The reaction crystallization method is a common technique for preparing cocrystals. While no specific co-crystallization studies for this compound have been reported, the presence of a carboxylic acid group, a strong hydrogen bond donor, and a bromo-substituted phenyl ring, which can participate in halogen bonding and π-π stacking, makes it a viable candidate for forming cocrystals with various co-formers.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in both solution and the solid state. While standard one-dimensional NMR provides basic information about the chemical environment of nuclei, advanced techniques offer deeper insights into molecular connectivity and spatial relationships.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity of the molecular framework.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons in the molecule. For this compound, COSY would confirm the connectivity within the 4-bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would definitively assign the carbon signals of the phenyl ring and the propynoic acid moiety by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carboxylic acid carbon and the acetylenic carbons, by observing their long-range couplings to nearby protons.

Solid-State NMR for Bulk Material Characterization

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of materials in their solid form. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which contain rich structural information. Techniques like magic-angle spinning (MAS) are employed to reduce line broadening and improve resolution.

For this compound, ssNMR could be used to:

Characterize the bulk crystalline material and confirm the presence of a single crystalline form or identify different polymorphs.

Provide insights into the local environment of the atoms, complementing the long-range order information from X-ray diffraction.

Study the dynamics of the molecule in the solid state.

Modern ssNMR techniques, including multidimensional and double-resonance methods, offer advanced capabilities for structural characterization, especially for materials that are not amenable to single-crystal X-ray diffraction.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular weight of a compound and for obtaining information about its structure through the analysis of its fragmentation pattern.

For this compound (C₉H₅BrO₂), the theoretical monoisotopic mass can be calculated with high precision. HRMS can experimentally verify this mass, confirming the elemental composition of the molecule.

The fragmentation pattern in mass spectrometry provides a "fingerprint" of the molecule. For this compound, characteristic fragmentation would be expected. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). The fragmentation of the aromatic ring and the propiolic acid chain would also produce characteristic ions. While specific HRMS data and a detailed fragmentation analysis for this compound were not found in the surveyed literature, the general principles of mass spectrometry suggest that it would provide unambiguous confirmation of the compound's identity and structural features.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and providing a unique "molecular fingerprint." These techniques probe the vibrational modes of the molecule, which are dependent on the mass of the atoms, the strength of the chemical bonds, and their geometric arrangement.

For the related compound, 3-(4-Bromophenyl)propionic acid , which differs by the saturation of the three-carbon chain, IR and Raman spectra have been recorded. nih.gov In a typical analysis, the IR spectrum would confirm the presence of the carboxylic acid and the aryl bromide functionalities. For this compound, one would expect to observe characteristic vibrational bands corresponding to its key structural features.

The presence of the alkyne (C≡C) triple bond is a defining feature of this molecule. This bond typically exhibits a stretching vibration in the Raman and IR spectra in the region of 2100-2260 cm⁻¹. The intensity of this peak can vary, being strong in Raman and of variable intensity in the IR spectrum. The carboxylic acid group would be identifiable by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ in the IR spectrum, overlapping with C-H stretching vibrations. A strong carbonyl (C=O) stretching peak is expected between 1680 and 1740 cm⁻¹.

The aromatic ring gives rise to several characteristic bands. C-H stretching vibrations on the phenyl ring typically appear above 3000 cm⁻¹. Aromatic C-C stretching vibrations occur in the 1400-1600 cm⁻¹ region. The para-substitution pattern on the phenyl ring can be confirmed by the presence of specific out-of-plane C-H bending vibrations in the 800-860 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-650 cm⁻¹.

A hypothetical data table summarizing the expected vibrational frequencies for this compound is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | IR |

| C-H Stretch (Aromatic) | 3000-3100 | IR, Raman |

| C≡C Stretch (Alkyne) | 2100-2260 | IR, Raman |

| C=O Stretch (Carboxylic Acid) | 1680-1740 | IR (strong) |

| C-C Stretch (Aromatic) | 1400-1600 | IR, Raman |

| C-Br Stretch | 500-650 | IR, Raman (strong) |

| Aromatic C-H Out-of-Plane Bend (para) | 800-860 | IR (strong) |

This table is generated based on typical vibrational frequencies for the respective functional groups and does not represent experimentally recorded data for this compound.

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools to investigate the optical properties of conjugated systems like this compound. These properties are dictated by the electronic transitions between different molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The electronic spectrum of this compound is expected to be dominated by π→π* transitions associated with the conjugated system formed by the phenyl ring and the propynoic acid moiety. The presence of the bromine atom and the carboxylic acid group can influence the absorption maxima (λmax) and molar absorptivity (ε). For comparison, other compounds containing a 4-bromophenyl group exhibit absorption in the UV region. dntb.gov.ua The specific conjugation in this compound would determine the precise wavelengths of maximum absorption.

Fluorescence spectroscopy provides information about the molecule's ability to emit light after being electronically excited. Many aromatic and conjugated molecules are fluorescent. The emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, is a key parameter determined from these studies. The nature of the solvent can also significantly impact both absorption and emission spectra, a phenomenon known as solvatochromism.

| Property | Expected Value / Observation |

| UV-Vis Absorption Maxima (λmax) | ~250-350 nm |

| Molar Absorptivity (ε) | 10,000 - 50,000 L·mol⁻¹·cm⁻¹ |

| Emission Maxima (λem) | Expected in the UV or blue region of the visible spectrum |

| Stokes Shift | Difference between λem and λmax |

| Fluorescence Quantum Yield (ΦF) | Variable, dependent on structure and environment |

This table is hypothetical and based on the properties of similar conjugated aromatic compounds. It does not represent experimentally measured data for this compound.

Further research involving the synthesis and detailed spectroscopic analysis of this compound is necessary to experimentally validate these expected characteristics and fully unlock the understanding of its molecular structure and optical behavior. tandfonline.com

Q & A

Q. Basic Research Focus

- NMR : ¹H/¹³C NMR identifies propynoic acid protons (δ 2.8–3.1 ppm) and aromatic Br-substituted signals (δ 7.2–7.6 ppm) .

- Mass spectrometry : ESI-MS ([M-H]⁻ at m/z 242.96) confirms molecular weight .

- XRD : Single-crystal analysis resolves C≡C and Br-C distances (1.18–1.92 Å) .

How can computational modeling guide the design of this compound-based inhibitors?

Q. Advanced Research Focus

- Docking studies : Use DFT calculations (e.g., Gaussian09) to predict binding affinities with target enzymes.

- Pharmacophore mapping : Analyze H-bond donors (COOH) and π-π interactions (Br-phenyl) for bioactivity .

- ADMET profiling : Predict logP (~2.3) and polar surface area (37.3 Ų) to optimize bioavailability .

What experimental design considerations are critical for studying the stability of this compound under varying pH?

Q. Advanced Research Focus

- pH-dependent degradation : Conduct UV-Vis kinetics at pH 2–12 to identify hydrolysis pathways.

- Temperature control : Use a jacketed reactor (±0.1°C) to isolate thermal effects.

- Analytical validation : Pair HPLC (C18 column, 220 nm) with LC-MS to track degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.